(1-But-3-ynyl-3-methylpiperidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-But-3-ynyl-3-methylpiperidin-3-yl)methanol, also known as BMY-14802, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of piperidine derivatives and has been studied extensively for its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
EN300-2630238, with its piperidine core, is a valuable scaffold in drug discovery. Piperidine derivatives are known for their broad pharmacological activities, including anticancer, antiviral, and antimicrobial properties . This compound can be utilized in the synthesis of new therapeutic agents targeting various diseases, leveraging its structural versatility to interact with different biological targets.
Neuroprotective Agents
Research indicates that piperidine derivatives can act as neuroprotective agents, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . EN300-2630238 could be explored for its ability to inhibit neurotoxic pathways, reduce oxidative stress, and improve neuronal survival, making it a candidate for neuroprotective drug development.
Anticancer Research
Piperidine-containing compounds have shown significant anticancer activity by inducing apoptosis and inhibiting cell proliferation . EN300-2630238 could be investigated for its potential to target cancer cells selectively, offering a new avenue for developing anticancer therapies with fewer side effects compared to traditional chemotherapy.
Antimicrobial Agents
Given the rise of antibiotic-resistant bacteria, there is a pressing need for new antimicrobial agents. Piperidine derivatives, including EN300-2630238, have demonstrated antimicrobial properties . This compound could be studied for its effectiveness against a range of pathogens, including bacteria, fungi, and viruses, contributing to the development of new antibiotics.
Anti-inflammatory Applications
Inflammation is a common underlying factor in many chronic diseases. Piperidine derivatives have been found to possess anti-inflammatory properties . EN300-2630238 could be explored for its ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory conditions such as arthritis and inflammatory bowel disease.
Analgesic Development
Pain management is another critical area where piperidine derivatives have shown promise. EN300-2630238 could be investigated for its analgesic properties, providing a basis for developing new pain relief medications that are more effective and have fewer side effects than current options .
Eigenschaften
IUPAC Name |
(1-but-3-ynyl-3-methylpiperidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-3-4-7-12-8-5-6-11(2,9-12)10-13/h1,13H,4-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFNGRACCBTMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CCC#C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-But-3-ynyl-3-methylpiperidin-3-yl)methanol | |
CAS RN |
2154180-61-5 |
Source
|
Record name | [1-(but-3-yn-1-yl)-3-methylpiperidin-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.